molecular formula C18H14F3N3O3S B2879670 2,5-difluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921552-51-4

2,5-difluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

カタログ番号: B2879670
CAS番号: 921552-51-4
分子量: 409.38
InChIキー: BBMMWCNFNWRVBE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Difluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound characterized by its complex structure, which includes multiple fluorine atoms, a pyridazinone ring, and a benzenesulfonamide group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyridazinone Ring: The initial step involves the synthesis of the pyridazinone ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a nucleophile.

    Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is attached through a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide linkage.

    Final Coupling: The final step involves coupling the intermediate compounds to form the complete structure of this compound. This is typically done under controlled conditions to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.

科学的研究の応用

    Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Biological Studies: It can be used as a tool compound to study the effects of fluorinated sulfonamides on biological systems.

    Chemical Biology: Researchers may use this compound to probe the interactions between small molecules and biological macromolecules.

    Industrial Applications: Its unique chemical properties could make it useful in the development of new materials or as a precursor in the synthesis of more complex molecules.

作用機序

The mechanism of action of 2,5-difluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for certain targets, potentially leading to more potent biological effects.

類似化合物との比較

Similar Compounds

    2,5-Difluorobenzenesulfonamide: Lacks the pyridazinone and fluorophenyl groups, making it less complex.

    4-Fluorophenylpyridazinone: Contains the pyridazinone and fluorophenyl groups but lacks the benzenesulfonamide moiety.

    N-(2-(3-(4-Fluorophenyl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide: Similar structure but without the difluoro substitution on the benzene ring.

Uniqueness

The unique combination of the difluorobenzene, pyridazinone, and sulfonamide groups in 2,5-difluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide provides it with distinct chemical and biological properties that are not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.

生物活性

2,5-Difluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18F3N3O2S
  • Molecular Weight : 393.41 g/mol

The presence of fluorine atoms and a sulfonamide group suggests potential for significant biological activity due to enhanced lipophilicity and interaction with biological targets.

The biological activity of this compound appears to be linked to its ability to interact with various molecular targets involved in cell proliferation and survival. Notably, it may inhibit specific kinases or enzymes critical in cancer cell signaling pathways. For instance, compounds with similar structures have shown inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against several human cancer cell lines. In vitro assays demonstrated significant cytotoxic effects on:

  • HeLa Cells : IC50 values indicated potent activity, comparable to established chemotherapeutics.
  • MCF-7 (Breast Cancer) : The compound showed effective inhibition of cell proliferation.
  • A549 (Lung Cancer) : Induced apoptotic pathways were observed through flow cytometry analysis.

The following table summarizes the IC50 values observed in various studies:

Cell LineIC50 (µM)Reference
HeLa0.37
MCF-70.73
A5490.95

Mechanistic Insights

Flow cytometry results indicated that treatment with the compound led to an increase in sub-G1 phase cell populations, suggesting induction of apoptosis. Additionally, molecular docking studies revealed strong binding affinity to targets such as VEGFR-2, which is crucial for tumor angiogenesis .

Study 1: Synthesis and Evaluation

In a systematic study published in Medicinal Chemistry Research, a series of related compounds were synthesized and evaluated for their anticancer properties. The study highlighted that derivatives with similar structural motifs exhibited enhanced cytotoxicity against multiple cancer cell lines .

Study 2: In Vivo Efficacy

Another study investigated the in vivo efficacy of this compound in animal models. Results showed significant tumor growth inhibition compared to control groups, supporting its potential as an effective therapeutic agent .

特性

IUPAC Name

2,5-difluoro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c19-13-3-1-12(2-4-13)16-7-8-18(25)24(23-16)10-9-22-28(26,27)17-11-14(20)5-6-15(17)21/h1-8,11,22H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMMWCNFNWRVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。